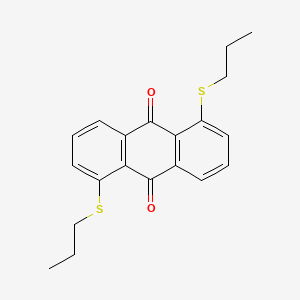

9,10-Anthracenedione, 1,5-bis(propylthio)-

Description

Contextualization within the Landscape of Substituted Anthracenedione Chemistry

Substituted 9,10-anthracenediones are a versatile class of organic compounds with a rich history in the development of dyes and pigments. The parent molecule, 9,10-anthracenedione, is a planar, aromatic ketone. The introduction of substituents at various positions on the anthraquinone (B42736) skeleton dramatically influences its chemical and physical properties, including its color, solubility, and electronic characteristics.

The position of substitution is critical in determining the properties of the resulting molecule. For instance, substitution at the 1, 4, 5, and 8 positions (the α-positions) can lead to significant electronic and steric interactions with the carbonyl groups, which can alter the molecule's redox potential and absorption spectrum. In contrast, substitution at the 2, 3, 6, and 7 positions (the β-positions) generally has a less pronounced effect. The 1,5-substitution pattern, as seen in 9,10-Anthracenedione, 1,5-bis(propylthio)-, is a common motif that has been explored with various functional groups.

The nature of the substituent is also a key determinant of the compound's characteristics. Electron-donating groups, such as amino or hydroxyl groups, can shift the absorption of light to longer wavelengths, resulting in deeper colors. Conversely, electron-withdrawing groups can have the opposite effect. The introduction of thioether linkages, as in the case of 9,10-Anthracenedione, 1,5-bis(propylthio)-, imparts unique electronic and structural features.

Significance of Thioether Functionalities in Anthracenoid Systems for Advanced Materials

The incorporation of thioether functionalities into the anthracenedione framework is of significant interest for the development of advanced materials. The sulfur atoms in the thioether groups possess lone pairs of electrons that can participate in π-conjugation with the aromatic system, influencing the electronic properties of the molecule. This can lead to enhanced charge-transfer characteristics, which are desirable for applications in organic electronics.

Research on analogous compounds, such as those with phenylthio or other alkylthio substituents, has demonstrated their potential as organic semiconductors. ontosight.ai These materials are being investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The flexibility of the thioether linkage can also influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties of the material.

Furthermore, the sulfur atoms in thioether-substituted anthracenoid systems can act as coordination sites for metal ions, opening up possibilities for the development of novel sensors and catalysts. The redox-active nature of the anthraquinone core, combined with the electronic modulation provided by the thioether groups, makes these compounds interesting candidates for applications in redox-flow batteries and other energy storage devices.

Current Research Frontiers and Identified Gaps for 9,10-Anthracenedione, 1,5-bis(propylthio)-

The current research frontier for thioether-substituted anthracenediones lies in the fine-tuning of their molecular structure to optimize their performance in specific applications. This includes the systematic variation of the alkyl or aryl groups attached to the sulfur atom to control the electronic properties and solid-state morphology.

A significant research gap exists for the specific compound 9,10-Anthracenedione, 1,5-bis(propylthio)-. There is a lack of detailed experimental data on its synthesis, characterization, and physical properties. While its behavior can be predicted to some extent based on related compounds, a thorough investigation is necessary to fully understand its potential.

Future research on 9,10-Anthracenedione, 1,5-bis(propylthio)- should focus on the following areas:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain the pure compound, followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Photophysical and Electrochemical Properties: Investigation of its absorption and emission properties, as well as its redox behavior, to assess its suitability for optoelectronic applications.

Materials Science Applications: Fabrication and testing of devices, such as OFETs or solar cells, incorporating this compound to evaluate its performance as an active material.

By addressing these research gaps, the scientific community can unlock the full potential of 9,10-Anthracenedione, 1,5-bis(propylthio)- and other related thioether-substituted anthracenediones for the development of next-generation organic electronic materials.

Structure

3D Structure

Properties

CAS No. |

506443-22-7 |

|---|---|

Molecular Formula |

C20H20O2S2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1,5-bis(propylsulfanyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H20O2S2/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h5-10H,3-4,11-12H2,1-2H3 |

InChI Key |

KIGQCFUSRYPQNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCCC |

Origin of Product |

United States |

Advanced Mechanistic Investigations of 9,10 Anthracenedione, 1,5 Bis Propylthio Reactivity

Electron Transfer Processes and Redox Mechanisms of Anthracenedione Derivatives with Thioether Substituents

The electrochemical behavior of anthracenedione derivatives is central to their function in various applications, including organic electronics and catalysis. rsc.org The core 9,10-anthracenedione structure is a quintessential quinone, known for its ability to undergo reversible redox reactions. numberanalytics.com These processes typically involve the sequential addition of two electrons to the keto groups, forming a radical anion (semiquinone) and then a dianion (anthrahydroquinone). numberanalytics.comnih.gov This fundamental reactivity is significantly modulated by the nature and position of substituents on the aromatic rings.

The introduction of thioether groups, such as the 1,5-bis(propylthio)- substituents, directly influences the electronic properties of the anthracenedione core. The sulfur atoms of the thioether moieties act as electron-donating groups through resonance, increasing the electron density of the aromatic system. This increased electron density generally makes the molecule easier to oxidize and harder to reduce compared to the unsubstituted parent compound. Consequently, the reduction potentials of thioether-substituted anthracenediones are typically shifted to more negative values.

Studies on analogous thio-anthraquinone derivatives demonstrate that these compounds undergo well-defined, reversible one-electron reduction steps. researchgate.net The stability of the resulting radical anion is a key feature, attributable to the extensive delocalization of the unpaired electron across the polycyclic aromatic system. The general redox reactions for a generic 1,5-dithioether anthracenedione can be summarized as follows:

Step 1: Formation of the Semiquinone Radical Anion AQ(SR)₂ + e⁻ ⇌ [AQ(SR)₂]•⁻

Step 2: Formation of the Dianion [AQ(SR)₂]•⁻ + e⁻ ⇌ [AQ(SR)₂]²⁻

The precise redox potential values are sensitive to the solvent environment and the specific nature of the alkyl or aryl group attached to the sulfur. While specific data for the 1,5-bis(propylthio)- derivative is not extensively documented in readily available literature, the principles derived from related structures like 1-(Dodecylthio)anthracene-9,10-dione and 1,5-bis(phenylthio)-9,10-anthracenedione provide a strong framework for understanding its electrochemical behavior. researchgate.netontosight.ai These compounds are recognized for their role in electron transport chains and their ability to generate reactive oxygen species, which stems from their redox characteristics. ontosight.ai

Photochemical Reaction Pathways and Degradation Mechanisms of Anthracenedione Derivatives

Anthracenedione and its derivatives are photochemically active compounds, a property stemming from the presence of carbonyl groups and an extended π-conjugated system. researchgate.net The absorption of ultraviolet or visible light promotes the molecule to an excited state, initiating a variety of chemical transformations. nih.gov The specific pathways are highly dependent on the molecular structure, the presence of reactants, and the solvent environment.

For anthracenedione derivatives, common photochemical reactions include:

Photoreduction: In the presence of a hydrogen donor, the excited anthraquinone (B42736) can abstract a hydrogen atom, leading to the formation of a semiquinone radical, which can then be further reduced.

Photosensitization: Excited-state anthraquinones can transfer their energy to other molecules. A notable example is the transfer of energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key species in photooxidations. rsc.org

Photocycloaddition: The excited carbonyl group can undergo addition reactions with unsaturated molecules like olefins to form oxetane (B1205548) rings (Paterno-Büchi reaction). rsc.org

The degradation of anthracenedione dyes often proceeds through complex mechanisms. Studies on various derivatives have proposed pathways involving photodissociation, where light absorption leads to the breaking of chemical bonds. rsc.org The resulting fragments can be highly reactive. For thioether-substituted derivatives, a potential degradation pathway involves the photo-oxidation of the sulfur atoms, leading to the formation of sulfoxides and subsequently sulfones. This process can alter the electronic properties and color of the compound.

Nucleophilic and Electrophilic Reactivity Studies of the Anthracenedione Core and Propylthio Groups

The reactivity of 9,10-Anthracenedione, 1,5-bis(propylthio)- is characterized by the distinct properties of its two main components: the electrophilic anthracenedione core and the nucleophilic propylthio groups.

Anthracenedione Core: The parent anthraquinone nucleus is relatively electron-deficient due to the two electron-withdrawing carbonyl groups. This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation) notoriously difficult compared to other aromatic systems like anthracene (B1667546) itself. numberanalytics.comliberty.edu Conversely, the electron-poor nature of the ring system makes it susceptible to nucleophilic substitution reactions, particularly at positions activated by the carbonyl groups. The carbonyl carbons themselves are electrophilic centers and can be attacked by nucleophiles, although this often requires forcing conditions.

Propylthio Groups: The sulfur atoms of the propylthio substituents are nucleophilic centers due to the presence of lone pairs of electrons. This makes them susceptible to attack by electrophiles. The most common reaction involving thioether groups is oxidation. They can be readily oxidized to form the corresponding sulfoxides and, under stronger conditions, sulfones. This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide or through photocatalytic processes involving reactive oxygen species. nih.govnih.gov

The interplay between the two parts of the molecule is significant. The electron-donating nature of the propylthio groups increases the electron density on the aromatic rings, making them slightly less susceptible to nucleophilic attack and potentially more reactive towards electrophiles than the unsubstituted anthraquinone, though the carbonyl groups' deactivating effect remains dominant. Cysteine sulfenic acids, which feature a related sulfur-oxygen bond, possess both nucleophilic and electrophilic properties, highlighting the versatile reactivity of sulfur-containing functional groups. nih.gov

Catalyst-Assisted Transformations Involving Anthracenedione-Thioether Conjugates

Anthracenedione derivatives, including thioether conjugates, are not only substrates in chemical reactions but can also function as catalysts, particularly in photoredox catalysis. Their ability to absorb light and act as photosensitizers allows them to facilitate transformations under mild conditions.

A prominent example is the use of anthraquinone-based photosensitizers for the aerobic oxidation of thioethers to sulfoxides. rsc.orgnih.govsemanticscholar.org In these systems, the anthraquinone derivative is excited by visible light. The excited catalyst can then initiate an electron transfer process with a thioether molecule, generating a thioether radical cation. rsc.org This radical cation subsequently reacts with superoxide, formed from molecular oxygen, to yield the sulfoxide (B87167) product with high chemoselectivity, minimizing the over-oxidation to the sulfone. rsc.orgnih.gov

The general mechanism for the anthraquinone-sensitized photooxidation of a thioether (R-S-R') is as follows:

Excitation: AQ + hν → AQ*

Electron Transfer: AQ* + R-S-R' → [AQ]•⁻ + [R-S-R']•⁺

Superoxide Formation: [AQ]•⁻ + O₂ → AQ + O₂•⁻

Product Formation: [R-S-R']•⁺ + O₂•⁻ → R-S(O)-R' (Sulfoxide)

To enhance recyclability and practical application, these anthraquinone catalysts have been immobilized on polymeric supports, such as poly(2-hydroxyethyl methacrylate) (PHEMA). nih.govresearchgate.net These polymer-bound catalysts demonstrate high efficiency and can be recovered and reused multiple times without a significant loss of activity. nih.gov

The following table presents representative data from a study on the photooxidation of various thioethers using an anthraquinone-containing polymeric photosensitizer (AQ-PHEMA), illustrating the catalytic utility of such systems.

| Entry | Substrate (Thioether) | Time (h) | Conversion (%) | Yield (%) |

| 1 | Thioanisole | 1.5 | >99 | 98 |

| 2 | 4-Methylthioanisole | 1.5 | >99 | 98 |

| 3 | 4-Methoxythioanisole | 2.5 | >99 | 97 |

| 4 | 4-Chlorothioanisole | 1.5 | >99 | 98 |

| 5 | 4-Bromothioanisole | 1.5 | >99 | 98 |

| 6 | 4-Nitrothioanisole | 4.0 | >99 | 96 |

| 7 | Dibenzyl sulfide | 2.5 | >99 | 98 |

| 8 | Diallyl sulfide | 4.0 | >99 | 95 |

| Data adapted from studies on AQ-PHEMA catalyzed photooxidations. Reaction conditions typically involve the thioether substrate and a catalytic amount of AQ-PHEMA in a solvent like methanol, irradiated with visible light under an air atmosphere. nih.gov |

Spectroscopic and Structural Elucidation of 9,10 Anthracenedione, 1,5 Bis Propylthio and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformational dynamics of molecules in solution. For 9,10-Anthracenedione, 1,5-bis(propylthio)-, ¹H and ¹³C NMR spectra provide critical information about the arrangement of atoms and the orientation of the propylthio substituents.

In the ¹H NMR spectrum, the protons on the anthraquinone (B42736) core are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The symmetry of the 1,5-disubstituted pattern simplifies the spectrum. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the sulfur atoms. The propyl groups will show characteristic signals in the aliphatic region (δ 1.0-3.5 ppm), corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and S-methylene (S-CH₂) protons, with splitting patterns dictated by spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.netlookchem.com The carbonyl carbons (C=O) of the anthraquinone core are typically found significantly downfield (δ 180-190 ppm). researchgate.net Carbons attached to the sulfur atoms (C-1 and C-5) will be shifted compared to the unsubstituted parent compound due to the deshielding effect of the thioether group. The carbons of the propyl chains will appear in the upfield region of the spectrum. researchgate.net

Conformational analysis, particularly regarding the orientation of the flexible propylthio chains relative to the planar anthraquinone core, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the side chains. The rotational freedom around the C-S bonds can lead to different conformers, and variable-temperature NMR studies can be employed to study the dynamics of their interchange.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9,10-Anthracenedione, 1,5-bis(propylthio)- Data are estimated based on known values for anthraquinone derivatives and general substituent effects. researchgate.netresearchgate.netrsc.orgmdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (H-2, H-6) | 7.50 - 7.70 | 126.0 - 128.0 |

| Aromatic CH (H-3, H-7) | 7.80 - 8.00 | 133.0 - 135.0 |

| Aromatic CH (H-4, H-8) | 8.10 - 8.30 | 125.0 - 127.0 |

| S-CH₂ | 3.00 - 3.30 | 35.0 - 40.0 |

| CH₂ | 1.70 - 1.90 | 22.0 - 25.0 |

| CH₃ | 1.00 - 1.20 | 13.0 - 15.0 |

| C-S (C-1, C-5) | - | 140.0 - 145.0 |

| C=O (C-9, C-10) | - | 181.0 - 184.0 |

| Quaternary C (anthracene core) | - | 132.0 - 136.0 |

X-ray Crystallography of 9,10-Anthracenedione, 1,5-bis(propylthio)- and Relevant Co-crystals or Intermediates

The central 9,10-anthracenedione core is expected to be nearly planar. The propylthio substituents at the 1 and 5 positions will extend from this plane. The conformation of the propyl chains (e.g., all-trans vs. gauche) and the torsion angles around the C(aromatic)-S and S-C(alkyl) bonds will be key structural features. In analogous structures, such as 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, the substituent rings are inclined at a significant dihedral angle to the anthracene (B1667546) system. nih.govresearchgate.net

Table 2: Typical Crystallographic Parameters for a 1,5-Disubstituted Anthraquinone Derivative Data based on the crystal structure of 1,5-Bis(piperidin-1-yl)-9,10-anthraquinone. nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9115 |

| b (Å) | 7.0127 |

| c (Å) | 12.5984 |

| β (°) | 97.819 |

| Volume (ų) | 955.05 |

| Z (molecules per unit cell) | 2 |

| Key Intermolecular Interactions | C–H···π, π–π stacking |

| Centroid-Centroid Distance (Å) | 3.806 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing molecular structure. The spectra of 9,10-Anthracenedione, 1,5-bis(propylthio)- are dominated by vibrations characteristic of the anthraquinone core and the propylthio substituents.

The most prominent features in the IR spectrum of an anthraquinone derivative are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups, typically observed in the 1650-1680 cm⁻¹ region. researchgate.netnist.gov The exact frequency is sensitive to the electronic effects of the substituents. The electron-donating thioether groups may cause a slight shift to lower wavenumbers compared to the unsubstituted 9,10-anthracenedione. nist.gov

Other key vibrations include:

Aromatic C=C stretching: Bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions. researchgate.net

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl groups are found just below 3000 cm⁻¹. researchgate.net

C-S stretching: The C-S stretching vibration is typically weak in the IR spectrum and appears in the 600-800 cm⁻¹ range.

Aliphatic C-H bending: Vibrations for the CH₂ and CH₃ groups occur in the 1375-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information. nsf.govnih.gov The symmetric vibrations of the fused ring system and the quinone C=O bonds are often strong in the Raman spectrum. nsf.gov Low-frequency modes, accessible through techniques like Terahertz (THz) time-domain spectroscopy, can provide insights into lattice vibrations and large-scale molecular motions, which are sensitive to crystal packing and intermolecular forces. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Substituted Anthraquinones Data compiled from literature on various anthraquinone derivatives. researchgate.netnist.govnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Strong |

| Aliphatic C-H Bend | 1375 - 1470 | Medium |

| C-O Stretch (quinone ring) | 1280 - 1340 | Strong |

| C-S Stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry Techniques for Investigating Reaction Pathways and Derivative Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For 9,10-Anthracenedione, 1,5-bis(propylthio)-, MS can confirm its synthesis and identify intermediates and byproducts.

Under electron ionization (EI-MS), the molecular ion (M⁺˙) would be observed, confirming the molecular weight. The fragmentation pattern provides structural information. Key fragmentation pathways for thioether-substituted anthraquinones include: nih.gov

α-Cleavage: Cleavage of the C-S bond, leading to the loss of a propyl radical (•C₃H₇) or a propene molecule (C₃H₆) via hydrogen rearrangement.

Cleavage of the S-Alkyl Bond: Fission of the S-CH₂ bond is a common fragmentation route for thioethers.

Fragmentation of the Anthraquinone Core: Following initial side-chain losses, the stable anthraquinone ring system can undergo characteristic fragmentation, such as the sequential loss of carbon monoxide (CO) molecules. nist.gov

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for analyzing reaction mixtures and identifying less stable intermediates, as they typically produce protonated molecules [M+H]⁺ with minimal fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce its fragmentation, providing detailed structural information and helping to differentiate isomers. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of 9,10-Anthracenedione, 1,5-bis(propylthio)- (C₂₀H₂₀O₂S₂) Molecular Weight = 364.50 g/mol . Fragmentation pathways are predicted based on known behavior of anthraquinone thioethers. researchgate.netnih.govnist.gov

| m/z Value | Proposed Fragment Identity | Proposed Fragmentation Pathway |

| 364 | [M]⁺˙ | Molecular Ion |

| 321 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 289 | [M - C₃H₇ - S]⁺ | Loss of propyl radical followed by sulfur |

| 247 | [M - C₃H₇S - C₃H₆]⁺ | Loss of propylthio radical and propene |

| 208 | [C₁₄H₈O₂]⁺˙ | Anthraquinone core |

| 180 | [C₁₃H₈O]⁺˙ | Loss of CO from anthraquinone core |

| 152 | [C₁₂H₈]⁺˙ | Loss of second CO from anthraquinone core |

Time-Resolved Spectroscopy for Excited State Dynamics of Anthracenedione Thioethers

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the behavior of molecules after they absorb light, revealing the pathways and lifetimes of their excited states. ntu.edu.sg The photophysical properties of anthraquinone derivatives are of significant interest for applications in photochemistry and materials science. nih.govrsc.org

Upon photoexcitation with UV or visible light, the 9,10-Anthracenedione, 1,5-bis(propylthio)- molecule is promoted to an excited singlet state (S₁). Anthraquinones are known to undergo efficient intersystem crossing (ISC) to populate a lower-energy triplet state (T₁). ias.ac.in Time-resolved spectroscopy can monitor the decay of the S₁ state and the corresponding growth and subsequent decay of the T₁ state. nih.gov

The thioether substituents, being electron-donating, can significantly influence the excited-state dynamics. They can promote the formation of charge-transfer (CT) states, where electron density is moved from the sulfur atom to the electron-accepting anthraquinone core. nih.gov This can affect the rates of ISC and other deactivation pathways, such as fluorescence and non-radiative decay. The lifetimes of these excited states can range from picoseconds to microseconds, depending on the specific electronic structure and the molecular environment. rsc.orgias.ac.in For instance, studies on related systems have shown that triplet states can interact with the surrounding medium, leading to the formation of transient species within hundreds of picoseconds. nih.gov

Table 5: Typical Photophysical Processes and Timescales for Substituted Anthraquinones Data are generalized from studies on various anthraquinone derivatives. ntu.edu.sgnih.govrsc.orgias.ac.in

| Process | Description | Typical Timescale | Spectroscopic Signature |

| S₀ → Sₙ Excitation | Absorption of a photon to a higher singlet state | Instantaneous | Ground state bleach in transient spectrum |

| Internal Conversion (IC) | Relaxation from Sₙ to the lowest excited singlet state S₁ | Femtoseconds (fs) to Picoseconds (ps) | Rapid spectral evolution |

| Intersystem Crossing (ISC) | Transition from the S₁ state to the T₁ triplet state | Picoseconds (ps) to Nanoseconds (ns) | Decay of S₁ absorption/fluorescence, rise of T₁ absorption |

| Triplet State Decay | Relaxation of the T₁ state back to the ground state S₀ | Nanoseconds (ns) to Microseconds (µs) | Decay of the T₁-Tₙ transient absorption |

| Charge Transfer (CT) State Formation | Electron density redistribution in the excited state | Picoseconds (ps) | Appearance of new transient absorption bands |

Theoretical and Computational Studies of 9,10 Anthracenedione, 1,5 Bis Propylthio

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. uclouvain.benih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. researchgate.net For 9,10-Anthracenedione, 1,5-bis(propylthio)-, DFT calculations are employed to understand how the introduction of propylthio groups at the 1 and 5 positions modifies the electronic landscape of the parent anthraquinone (B42736) core.

Studies on substituted anthraquinones have demonstrated that DFT methods, such as those using the B3LYP functional with basis sets like 6-31G(d,p), provide reliable geometric and electronic data. uclouvain.beresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of 9,10-Anthracenedione and its Derivatives

This table presents hypothetical data based on typical results from DFT calculations (e.g., B3LYP/6-311+G) for this class of compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 9,10-Anthracenedione | -6.58 | -2.85 | 3.73 |

| 9,10-Anthracenedione, 1,5-dichloro- | -6.75 | -3.10 | 3.65 |

| 9,10-Anthracenedione, 1,5-diamino- | -5.70 | -2.60 | 3.10 |

Molecular Dynamics (MD) Simulations of Anthracenedione Thioether Systems in Various Environments

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. mdpi.com For 9,10-Anthracenedione, 1,5-bis(propylthio)-, MD simulations are crucial for understanding the flexibility of the propylthio side chains and how the molecule interacts with its environment.

Simulations can be performed in a vacuum (in vacuo) to study intrinsic molecular motion, or in the presence of explicit solvent molecules (e.g., water, methanol) to mimic solution-phase behavior. mdpi.comresearchgate.net The choice of environment is critical, as solvent can significantly influence the conformational preferences of the flexible side chains through hydrogen bonding or other non-covalent interactions. whiterose.ac.uk

In the case of 1,5-disubstituted anthraquinones with flexible linkers, MD simulations can reveal the preferred orientations of the substituent groups relative to the planar anthraquinone core. whiterose.ac.uk This information is vital for understanding how the molecule might pack in a solid state or interact with a biological target. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecular structure and the mobility of specific atomic groups, respectively. researchgate.net For 9,10-Anthracenedione, 1,5-bis(propylthio)-, RMSF analysis would likely show high flexibility in the propyl chains compared to the rigid anthraquinone skeleton.

Table 2: Typical Parameters and Outputs from an MD Simulation of 9,10-Anthracenedione, 1,5-bis(propylthio)-

This table outlines a representative setup for an MD simulation and the type of data it would generate.

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Simulation Software | Program used to run the simulation | GROMACS, AMBER |

| Force Field | Set of parameters describing interatomic potentials | GAFF, OPLS-AA |

| Environment | The medium in which the simulation is run | Water (SPC/E model), Methanol, In vacuo |

| Simulation Time | Total duration of the simulation | 100 - 500 ns |

| Key Output | Primary data and analysis | Trajectory files, RMSD, RMSF |

| Illustrative Finding | A potential outcome of the simulation | The propylthio chains exhibit significant conformational freedom, folding over the anthraquinone core in non-polar solvents. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Thioether-Substituted Anthracenedione Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.gov By developing mathematical models, QSPR can predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process. biolmolchem.com For thioether-substituted anthracenedione derivatives, QSPR models can be developed to predict properties such as redox potential, solubility, or chromatographic retention times. biolmolchem.comresearchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, that characterize the chemical structure of each molecule in a dataset. biolmolchem.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that links these descriptors to an experimentally measured property. researchgate.net The predictive power of the resulting model is assessed using cross-validation techniques and external test sets. biolmolchem.com

Table 3: Selected Molecular Descriptors for QSPR Modeling of Anthracenedione Derivatives

This table lists examples of descriptors commonly used in QSPR studies for this class of compounds.

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Molecular size |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric | Molecular Surface Area (MSA) | Molecular shape and size |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability, related to reduction potential |

| Quantum-Chemical | Dipole Moment | Molecular polarity |

| Electronic | Partial Charge on Sulfur Atom | Local electronic environment |

Prediction of Reactivity and Reaction Pathways via Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov By calculating the potential energy surface for a reaction, researchers can identify transition states and intermediates, and determine the activation energies that govern reaction rates. acs.org For 9,10-Anthracenedione, 1,5-bis(propylthio)-, these methods can be used to predict its susceptibility to various chemical transformations, such as oxidation at the sulfur atoms or reactions involving the quinone moiety.

DFT calculations are frequently used to model reaction pathways. sdu.dk For instance, the mechanism of nucleophilic addition to the anthraquinone core can be investigated by modeling the approach of a nucleophile and calculating the energy profile of the reaction. acs.org Similarly, the oxidation of the thioether groups to sulfoxides and sulfones can be studied computationally to understand the regioselectivity and energetics of the process.

Another area of investigation is the molecule's electrochemical behavior. Computational electrochemistry can predict redox potentials by calculating the Gibbs free energy change for the relevant electron transfer reactions. sdu.dk These predictions are valuable for designing molecules for applications in batteries or electrochromic devices. researchgate.net By comparing the calculated energetics of different potential reaction pathways, chemists can predict the most likely products of a reaction under specific conditions, providing a theoretical framework for interpreting experimental results.

Table 4: Illustrative Computed Energies for Hypothetical Reactions of 9,10-Anthracenedione, 1,5-bis(propylthio)-

This table presents hypothetical data for reaction energetics that could be obtained from DFT calculations.

| Reaction Pathway | Reactants | Product(s) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|

| Sulfur Oxidation | Compound + H₂O₂ | 1-propylsulfinyl-5-propylthio-anthracenedione | 15.2 | -45.7 |

| Quinone Reduction | Compound + 2e⁻ + 2H⁺ | 1,5-bis(propylthio)-anthracene-9,10-diol | N/A (electrochemical) | -28.5 (relative to standard electrode) |

| Nucleophilic Addition | Compound + CH₃O⁻ | Adduct at C2 position | 22.5 | 5.8 |

In Silico Design and Screening of Novel 9,10-Anthracenedione, 1,5-bis(propylthio)- Analogues

In silico design and screening involve using computational methods to propose and evaluate new molecules with desired properties before they are synthesized in the lab. nih.gov This approach significantly reduces the time and cost associated with developing new materials or therapeutic agents. nih.gov Starting with 9,10-Anthracenedione, 1,5-bis(propylthio)- as a lead structure, computational tools can be used to design analogues with enhanced or modified properties.

The design process often involves making systematic modifications to the lead structure. For the target compound, this could include altering the length or branching of the alkyl chains (e.g., replacing propyl with ethyl or isopropyl), introducing additional functional groups onto the anthraquinone core, or replacing the sulfur atoms with other heteroatoms like oxygen or selenium. dergipark.org.trnih.gov

Once a virtual library of analogues is created, it can be screened computationally. For example, if the goal is to develop a new dye, TD-DFT (Time-Dependent Density Functional Theory) calculations can be performed on each analogue to predict its absorption spectrum (λmax). researchgate.net If the target is an inhibitor for a specific enzyme, molecular docking simulations can be used to predict the binding affinity of each analogue to the enzyme's active site. nih.govnih.gov By combining these screening methods with QSPR models to predict other important properties like solubility or stability, researchers can identify the most promising candidates for synthesis and experimental testing.

Table 5: Example of an In Silico Screening Campaign for Analogues of 9,10-Anthracenedione, 1,5-bis(propylthio)-

This table illustrates how computational predictions could be used to rank designed analogues based on a target property.

| Analogue Modification | Predicted Property (Target: Lower Energy Gap) | Predicted Property (Target: Higher Solubility) | Rank |

|---|---|---|---|

| Lead Compound (1,5-bis(propylthio)-) | ΔE = 3.25 eV | LogS = -4.5 | N/A |

| Analogue 1 (1,5-bis(ethylthio)-) | ΔE = 3.28 eV | LogS = -4.2 | 3 |

| Analogue 2 (1,5-bis(propylthio)-4,8-diamino-) | ΔE = 2.95 eV | LogS = -4.1 | 1 |

| Analogue 3 (1,5-bis(propylsulfinyl)-) | ΔE = 3.40 eV | LogS = -3.5 | 4 |

| Analogue 4 (1,5-bis(phenylthio)-) | ΔE = 3.10 eV | LogS = -5.2 | 2 |

Photophysical and Electrochemical Characteristics of 9,10 Anthracenedione, 1,5 Bis Propylthio

Absorption and Emission Spectroscopy of Anthracenedione Thioether Systems: Mechanisms and Tunability

The electronic absorption and emission spectra of anthracenedione thioether systems are primarily governed by n→π* and π→π* electronic transitions within the anthraquinone (B42736) core. The introduction of thioether substituents, such as the propylthio groups in 9,10-Anthracenedione, 1,5-bis(propylthio)-, significantly modulates these transitions. The sulfur atom's lone pair of electrons can engage in charge-transfer (CT) interactions with the electron-deficient anthraquinone ring, leading to the appearance of a new, low-energy absorption band.

This intramolecular charge-transfer (ICT) band is a hallmark of donor-acceptor substituted anthraquinones. The energy of this transition, and thus the absorption maximum (λmax), is sensitive to the electron-donating strength of the substituent and the polarity of the solvent. For thioether-substituted anthraquinones, this ICT band is typically red-shifted compared to the parent 9,10-Anthracenedione, indicating a stabilization of the excited state. The position of substitution also plays a critical role; for instance, substitution at the 1 and 5 positions influences the electronic distribution across the molecule's long axis.

The tunability of the absorption and emission properties is a key feature of these systems. By varying the alkyl or aryl group on the sulfur atom, the electron-donating capacity can be fine-tuned, thereby shifting the absorption and fluorescence spectra. For example, increasing the electron-donating ability of the substituent generally leads to a further red-shift. This principle allows for the rational design of anthracenedione derivatives with specific spectral properties for various applications.

The emission spectra of these compounds are also dominated by the nature of the lowest excited state. Fluorescence typically originates from the ICT state, and the emission wavelength is similarly influenced by substituent and solvent effects. In many donor-acceptor anthraquinone systems, the emission intensity and quantum yield are highly dependent on the solvent environment, often showing increased Stokes shifts in more polar solvents due to the stabilization of the more polar excited state.

Fluorescence Quantum Yield and Lifetime Studies of 9,10-Anthracenedione, 1,5-bis(propylthio)-

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For anthracenedione derivatives, these values are highly sensitive to the molecular structure and the presence of deactivation pathways that compete with fluorescence. The parent 9,10-Anthracenedione is weakly fluorescent, with a quantum yield that can be significantly increased by the introduction of electron-donating substituents.

For thioether-substituted systems, the enhancement of fluorescence is attributed to the charge-transfer character of the emitting state. However, the quantum yield can be limited by competing non-radiative decay processes, such as intersystem crossing to the triplet state or photoinduced electron transfer (PET) quenching, particularly in the presence of electron donor or acceptor moieties. Studies on various anthraquinone derivatives show that quantum yields can range from less than 0.01 to near unity, depending on the specific substituents and solvent. omlc.orgnih.gov

Fluorescence lifetime measurements provide insight into the rate of excited-state decay. The lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For many substituted anthracenes, lifetimes are typically in the nanosecond range. escholarship.org For 9,10-Anthracenedione, 1,5-bis(propylthio)-, the lifetime would be influenced by the efficiency of both radiative (fluorescence) and non-radiative decay pathways. Factors such as temperature and the presence of quenchers (like molecular oxygen) can also significantly affect the measured lifetime. scribd.com

Table 1: Representative Photophysical Data for Substituted Anthracene (B1667546) Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|

| 9,10-Anthracenedione | 325 | - | Low | Various |

| 9,10-Bis(phenylethynyl)anthracene | 451 | ~480 | ~1.0 | Cyclohexane |

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules like 9,10-Anthracenedione, 1,5-bis(propylthio)-. rsc.org The anthraquinone core is a well-known redox-active moiety, typically undergoing two successive one-electron reductions to form a radical anion (AQ•⁻) and then a dianion (AQ²⁻). These reduction processes are often reversible or quasi-reversible.

The introduction of thioether substituents alters the redox potentials of the anthraquinone core. Electron-donating groups, such as propylthio, increase the electron density on the quinone ring system. This makes the molecule more difficult to reduce, causing a negative shift in the reduction potentials compared to the unsubstituted 9,10-Anthracenedione. The magnitude of this shift is proportional to the electron-donating strength of the substituent. Computational studies have shown a clear correlation between the LUMO energy of substituted anthraquinones and their reduction potentials. jcesr.orgresearchgate.net

Chronoamperometry, another electrochemical method, can be employed to study the kinetics of electron transfer and to determine diffusion coefficients. rsc.org By applying a potential step and monitoring the resulting current as a function of time, information about the processes occurring at the electrode surface can be obtained. For anthracenedione systems, this technique can help elucidate the mechanisms of redox reactions, especially in cases involving coupled chemical reactions. researchgate.netuni-tuebingen.de

Table 2: Representative Electrochemical Data for Anthraquinone Derivatives

| Compound/System | First Reduction Potential (E¹1/2) | Second Reduction Potential (E²1/2) | Conditions |

|---|---|---|---|

| Anthraquinone (AQ) | Varies with solvent/electrolyte | Varies with solvent/electrolyte | Typically in organic solvents (e.g., DMF, ACN) |

| Donor-Substituted AQ | Negatively shifted vs. AQ | Negatively shifted vs. AQ | Dependent on donor strength |

Note: Specific redox potentials for 9,10-Anthracenedione, 1,5-bis(propylthio)- were not found. The table illustrates general trends and provides an example for a complex anthraquinone derivative. nih.govresearchgate.netrsc.org

Electron Transfer Kinetics in Thioether Anthracenedione Systems

The kinetics of electron transfer in thioether anthracenedione systems are fundamental to their function in various applications, from molecular electronics to photoredox catalysis. Electron transfer can occur both intramolecularly (within a single molecule) and intermolecularly (between molecules). The rate of these processes is governed by factors described by Marcus theory, including the driving force (Gibbs free energy change, ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor.

In systems where the thioether-substituted anthracenedione acts as an electron acceptor, the rate of electron transfer from a donor is influenced by the reduction potential of the anthracenedione. The electron-donating propylthio groups would decrease the driving force for reduction compared to an unsubstituted anthraquinone, potentially slowing down the electron transfer rate, assuming other factors remain constant. Conversely, if the thioether group participates as an internal electron donor in an excited state, its properties will directly influence intramolecular electron transfer rates. Studies on related quinone systems have investigated electron hopping mechanisms, which can significantly accelerate electron transfer, especially in aggregated or immobilized states. uni-tuebingen.deuni-tuebingen.de

Laser flash photolysis is a key technique for studying the kinetics of photoinduced electron transfer. By generating a transient excited state with a short laser pulse, the subsequent formation and decay of radical ions can be monitored on timescales from picoseconds to milliseconds, providing direct measurement of electron transfer rate constants. acs.orgias.ac.in For some substituted anthraquinones, the initial electron transfer can be extremely rapid, occurring in less than 20 picoseconds. acs.org

Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms in Modified Anthracenediones

Modified anthracenediones are excellent platforms for studying photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET), two key photophysical processes. acs.orgevidentscientific.commicroscopyu.com

Photoinduced Electron Transfer (PET): PET involves the transfer of an electron from a donor to an acceptor upon photoexcitation. In a molecule like 9,10-Anthracenedione, 1,5-bis(propylthio)-, the thioether groups can act as electron donors and the photoexcited anthraquinone core as an electron acceptor. Upon absorption of a photon, an excited state is formed. If thermodynamically favorable, an electron can be transferred from the sulfur lone pair to the anthraquinone π-system, creating a charge-separated state (D⁺-A⁻). This process is often responsible for the quenching of fluorescence in donor-acceptor systems. The efficiency of PET is highly dependent on the redox potentials of the donor and acceptor moieties and the distance and orientation between them. core.ac.ukgunma-ct.ac.jprsc.org

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore. evidentscientific.comyoutube.com Energy is transferred via dipole-dipole coupling, and its efficiency is strongly dependent on the inverse sixth power of the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and their relative orientation. evidentscientific.com In modified anthracenediones, the anthracenedione core can serve as either a FRET donor or acceptor when linked to another chromophore. For FRET to be efficient, significant spectral overlap is required. This mechanism is distinct from PET, as it involves energy transfer rather than electron transfer. In some complex systems, PET and FRET can be competing deactivation pathways. rsc.orgrsc.org

The design of molecular sensors and switches often utilizes these mechanisms. For example, a system can be designed where ion binding or a chemical reaction alters the efficiency of PET or FRET, leading to a measurable change in fluorescence output. rsc.orgrsc.org

Functional Applications of 9,10 Anthracenedione, 1,5 Bis Propylthio in Advanced Materials and Systems

Integration of Anthracenedione Thioethers in Organic Electronic Devices (e.g., OFETs, OLEDs)

The semiconducting properties of the anthracenedione core, enhanced by specific substitutions, make it a candidate for use in organic electronic devices. Thioether-substituted anthracenediones, in particular, have been investigated for their potential in organic field-effect transistors (OFETs). Research has been conducted on compounds like 1,5-Bis(p-tolylthio)anthracene-9,10-dione, a close structural analog of the propylthio derivative. ontosight.ai The presence of sulfur atoms bonded to the anthraquinone (B42736) ring imparts unique characteristics suitable for organic semiconductors. ontosight.ai These properties are foundational for their potential application in thin-film devices. ontosight.ai

The general strategy of using thioether functionalization is a recognized approach for developing n-channel semiconductors for OFETs. For instance, thioether-functionalized dibenzo[a,e]pentalenes have demonstrated n-channel conduction with electron mobilities as high as 0.18 cm² V⁻¹ s⁻¹. This highlights the effectiveness of thio-functionalization in creating materials for n-channel or ambipolar semiconduction.

In the broader field of organic light-emitting diodes (OLEDs), anthracene (B1667546) derivatives are widely utilized for various functions, including as emitting materials that can be tuned from blue to red, as well as hole- and electron-transporting materials. The development of novel blue emitters is a significant area of research, with a focus on designing molecules that can overcome challenges such as insufficient spectral purity and lower stability compared to red and green emitters. While specific research into 9,10-Anthracenedione, 1,5-bis(propylthio)- for OLEDs is not prominent, the foundational properties of the anthracene core suggest a potential avenue for exploration in developing new multifunctional materials for emissive or charge-transport layers.

Development of 9,10-Anthracenedione, 1,5-bis(propylthio)- Based Chemosensors and Potentiometric Sensors

The anthracenedione framework can be functionalized to act as a signaling unit in chemosensors, where binding to a target analyte induces a detectable change in its optical or electrochemical properties. For example, imidazoanthraquinone-triarylamine derivatives have been developed as chromofluorogenic chemosensors for anion sensing. nih.gov The interaction between the sensor and anions like fluoride, cyanide, or hydroxide (B78521) is influenced by the acidity of the sensor's binding unit and the basicity of the anion, leading to a visible colorimetric response. nih.gov

While direct research on 9,10-Anthracenedione, 1,5-bis(propylthio)- as a chemosensor is limited, its structure contains key elements that could be exploited for sensor design. The thioether sulfur atoms possess lone pairs of electrons that can act as binding sites for specific metal ions. This principle is utilized in other sensor designs, where thioether-based systems are employed for their coordination properties. Furthermore, the anthracenedione core can act as a fluorophore or a redox-active reporter. A sensing mechanism could be envisioned where the binding of an analyte to the propylthio groups perturbs the electronic structure of the anthracenedione system, resulting in a change in fluorescence or redox potential.

Potentiometric sensors, which measure changes in potential at an electrode, represent another area of possible application. These sensors are valued for their potential in medical applications, such as ion detection in sweat. researchgate.net The development of such sensors often relies on ion-selective electrodes (ISEs) that incorporate specific ionophores. While not yet demonstrated, the 1,5-bis(propylthio)- moieties could potentially confer selectivity towards certain ions, making the compound a candidate for integration into novel potentiometric sensor designs for clinical or environmental monitoring.

Application of Anthracenedione Derivatives in Dye-Sensitized Solar Cells (DSSC) and Photovoltaics

Anthraquinone derivatives have been explored as photosensitizers in dye-sensitized solar cells (DSSCs) due to their strong light absorption characteristics. uni.lu These metal-free organic dyes are often designed with a donor-π-conjugation-acceptor (D-π-A) architecture to facilitate efficient charge separation upon photoexcitation. uni.lu Researchers have synthesized anthraquinone dyes featuring carboxylic acid groups to anchor the dye to the titanium dioxide (TiO₂) semiconductor surface. nih.gov

Despite having broad and intense absorption spectra that extend into the visible region (up to 800 nm), these anthraquinone-based dyes have demonstrated very low performance in DSSC applications. nih.govnih.gov Investigations using transient absorption kinetics, fluorescence lifetime measurements, and density functional theory (DFT) calculations have revealed the underlying cause for this poor performance. The two carbonyl groups on the anthraquinone framework are strongly electron-withdrawing, which suppresses the efficient injection of electrons from the photo-excited dye into the conduction band of the TiO₂. nih.govnih.gov Consequently, the power conversion efficiency (PCE) of DSSCs based on these dyes has been notably low, with one of the few reported donor-acceptor anthraquinone systems achieving a maximum PCE of only 0.125%. uni.lu

Table 1: Performance of Anthraquinone-Based Dyes in DSSCs

| Dye Type | Key Structural Feature | Observed Property | Reported Performance Issue | Maximum PCE |

|---|---|---|---|---|

| Aminohydroxyanthraquinone Derivatives | Carboxylic acid anchoring groups | Broad and intense absorption spectra (up to 800 nm) | Suppressed electron injection into TiO₂ conduction band | 0.125% |

These findings suggest that while the 9,10-anthracenedione core is an excellent chromophore, its inherent electronic properties present a significant challenge for its use as a primary sensitizer (B1316253) in conventional DSSCs. Future research might focus on significant structural modifications to overcome this limitation or explore its use in alternative photovoltaic architectures.

Use of Anthracenedione Derivatives in Redox Flow Batteries and Energy Storage Systems

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives have emerged as highly attractive electroactive materials for these systems. rsc.org Their advantages include sourcing from earth-abundant elements, rapid electrochemical kinetics, and high chemical tunability, which allows for the optimization of key properties like redox potential and solubility. rsc.orgrsc.org

Researchers have developed various water-soluble anthraquinone derivatives to serve as anolyte (negative electrolyte) materials in AORFBs. By introducing specific functional groups, the performance of these molecules can be significantly enhanced. For instance, attaching quaternary ammonium (B1175870) groups creates highly water-soluble molecules that can operate in pH-neutral electrolytes, which are less corrosive and have a wider electrochemical stability window than acidic or alkaline systems. rsc.org Another strategy involves introducing carboxymethyl groups, which can dramatically increase solubility and suppress degradation reactions. nist.gov

The performance of these engineered molecules is impressive. A quaternized anthraquinone derivative, BDEAQCl₂, exhibits a highly negative redox potential of -0.554 V (vs. SHE) and high solubility of approximately 1.2 M in water. rsc.org An AORFB using this anolyte achieved an open-circuit voltage of around 1.04 V. rsc.org Another derivative, DCDHAQ, demonstrated a high volumetric capacity of 40.2 A·h·L⁻¹ and, when paired with a ferrocyanide posolyte, yielded a cell with a low capacity fade rate of just 0.03% per day. nist.gov The well-studied anthraquinone-2,7-disulfonic acid (2,7-AQDS) has been successfully used in a scaled-up 1.15 kW redox flow battery stack. cityu.edu.hk

Table 2: Performance Metrics of Anthracenedione Derivatives in Aqueous Redox Flow Batteries

| Compound | Key Feature | Redox Potential (vs. SHE) | Open-Circuit Voltage | Capacity Fade Rate | Reference |

|---|---|---|---|---|---|

| BDEAQCl₂ | Quaternary ammonium groups | -0.554 V | ~1.04 V | Not specified | rsc.org |

| DCDHAQ | Carboxymethyl solubilizing groups | Not specified | 1.1 V | 0.03% per day | nist.gov |

| QAAQ | Armed-shaped quaternary ammonium groups | Not specified | Not specified | Stable for 500 cycles | rsc.org |

| 2,7-AQDS | Disulfonic acid groups | Not specified | Not specified | Capacity retention 88% after 100 cycles (with additive) | cityu.edu.hk |

The 1,5-bis(propylthio)- substitution on the 9,10-anthracenedione core would be expected to influence its redox potential and solubility, making it a plausible candidate for investigation in this rapidly advancing field of energy storage.

Role of 9,10-Anthracenedione, 1,5-bis(propylthio)- in Advanced Pigments and Functional Dyes

The 9,10-anthracenedione structure is a classic chromophore that forms the basis of a vast number of synthetic dyes and pigments. figshare.com The success of these compounds as colorants is due to their ability to produce a wide range of colors across the entire visible spectrum, often with high stability. figshare.com

The color of an anthracenedione derivative is determined by the nature and position of substituents on the aromatic rings. Amino-substituted derivatives are particularly important, serving as key precursors for almost all 9,10-anthracenedione dyes and pigments. For example, the substitution pattern in 1,4-bis[(4-methylphenyl)amino]-9,10-anthracenedione gives rise to a green color, and the compound is commercially known as C.I. Solvent Green 3 and D&C Green No. 6. Computational studies on substituted anthraquinones have helped to understand the relationship between the molecular structure and the resulting visible spectra. figshare.com

The introduction of 1,5-bis(propylthio)- groups onto the anthracenedione core would modify its electronic structure and, consequently, its light-absorbing properties. The sulfur atoms of the thioether groups can act as auxochromes, potentially causing a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. The specific color and properties such as lightfastness, solubility in different media, and thermal stability would depend on the precise electronic effects of the propylthio substituents. This tunability makes 9,10-Anthracenedione, 1,5-bis(propylthio)- a potential candidate for development as a functional dye or advanced pigment for applications in textiles, coatings, or specialty inks.

Supramolecular Assembly and Self-Organization of Thioether-Substituted Anthracenediones

Supramolecular assembly, the spontaneous organization of molecules into ordered structures through non-covalent interactions, is a powerful tool for creating functional materials. Anthracenedione derivatives are well-suited for this approach due to the strong π-stacking interactions between their planar aromatic cores. uni.lu Thioether substituents add another dimension to this self-organization, as sulfur atoms can readily anchor to metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs).

Research has demonstrated that a thiol-linked anthraquinone molecule can form highly ordered two-dimensional arrays on a gold surface. These organized monolayers exhibit promising photoelectrochemical properties, showcasing the potential of using such assemblies in molecular electronics.

The structure of the alkyl chains on the thioether groups plays a crucial role in directing the self-assembly process. Studies on the assembly of different thioethers on gold surfaces show that factors like alkyl branching and chirality significantly affect the resulting molecular arrangement. rsc.org Simple, unbranched chains like the propyl groups in 9,10-Anthracenedione, 1,5-bis(propylthio)- would be expected to facilitate ordered packing. This controlled organization could be harnessed to create surfaces with specific electronic, optical, or chemical properties for applications in sensors, catalysis, or nanoscale electronic devices.

Catalyst Precursor Development Utilizing Anthracenedione Frameworks

The rigid and stable structure of the anthracenedione framework makes it an excellent building block, or linker, for the synthesis of advanced catalytic materials, particularly Metal-Organic Frameworks (MOFs). nist.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. By using functionalized anthracenedione derivatives as the organic linkers, the resulting MOFs can be endowed with specific properties like light absorption and redox activity.

For example, an anthraquinone-based MOF has been reported as a bifunctional heterogeneous photocatalyst capable of activating inert C-H bonds under visible light irradiation. nist.gov In this MOF, π-π interactions between the anthraquinone moieties help to construct ordered channels that facilitate the catalytic process. nist.gov Another study utilized anthraquinone-2,6-disulfonate as a linker to prepare a bismuth-iron MOF that served as a robust and efficient photoanode in a photoelectrochemical cell for hydrogen production.

These MOFs can also serve as sacrificial templates or precursors. nih.govcityu.edu.hk Through a process like thermolysis, the MOF can be converted into highly dispersed metal or metal oxide nanoparticles embedded within a porous carbon matrix. nih.gov The structure of the original MOF precursor dictates the composition and morphology of the final catalytic material. The use of an anthracenedione-based linker like 9,10-Anthracenedione, 1,5-bis(propylthio)- could therefore be a strategy to create novel MOFs or MOF-derived catalysts with tailored electronic properties and functionalities for a wide range of chemical transformations.

Structure Property Relationships in 9,10 Anthracenedione, 1,5 Bis Propylthio Derivatives

Impact of Alkylthio Chain Length on Electronic and Photophysical Properties

While direct studies on the systematic variation of the alkylthio chain length for 9,10-anthracenedione, 1,5-bis(propylthio)- are not extensively documented, research on analogous organic semiconductor materials provides valuable insights into the expected trends. The length of the alkyl chain can influence the solid-state packing, solubility, and, to a lesser extent, the intramolecular electronic properties.

Key Research Findings:

Solubility and Processability: Longer alkyl chains generally lead to increased solubility in organic solvents. This is a critical factor for the fabrication of thin-film devices from solution-based techniques.

Solid-State Organization: The length of the alkyl chains plays a significant role in the intermolecular organization in the solid state. Variations in chain length can lead to different packing motifs, which in turn affect the bulk electronic properties such as charge carrier mobility. For instance, studies on other organic molecules have shown that optimal chain lengths can promote more ordered packing, facilitating efficient intermolecular charge transport.

Electronic Properties: The influence of the alkyl chain length on the intramolecular electronic properties, such as the HOMO-LUMO energy gap, is generally considered to be modest. The electronic character is primarily determined by the conjugated anthraquinone (B42736) core and the sulfur atom of the thioether linkage. However, subtle inductive effects from the alkyl chain can cause minor shifts in the energy levels.

Photophysical Properties: The photophysical properties, including absorption and emission spectra, are also primarily governed by the aromatic core. While the alkyl chain itself does not directly participate in the electronic transitions, it can influence the extent of intermolecular interactions (e.g., π-π stacking) in the solid state, which can lead to changes in the absorption and emission profiles, such as aggregation-induced emission or quenching.

The table below illustrates the conceptual impact of increasing alkylthio chain length on key properties of 9,10-anthracenedione thioether derivatives, based on general principles observed in related organic materials.

| Property | Short Alkyl Chain (e.g., Methyl) | Medium Alkyl Chain (e.g., Propyl) | Long Alkyl Chain (e.g., Octyl) |

| Solubility | Lower | Moderate | Higher |

| Intermolecular Packing | Potentially more crystalline | May exhibit liquid crystalline phases | Increased disorder |

| HOMO/LUMO Gap | Largely unaffected | Largely unaffected | Largely unaffected |

| Charge Mobility | Highly dependent on packing | Can be optimized | May decrease due to disorder |

Influence of Substituent Position on Redox Characteristics and Molecular Conductance

The positions of the propylthio substituents on the anthraquinone framework have a profound impact on the molecule's electronic structure, and consequently, its redox behavior and molecular conductance. The 1,5-substitution pattern is just one of several possibilities, each with a unique electronic profile.

Key Research Findings:

Redox Potentials: Computational studies on substituted anthraquinones have demonstrated that the position of electron-donating groups, such as alkylthio groups, significantly influences the redox potentials. Substitution at the alpha-positions (1, 4, 5, 8) generally has a more pronounced effect on the electronic properties compared to substitution at the beta-positions (2, 3, 6, 7). This is due to the greater overlap of the substituent's orbitals with the π-system of the anthraquinone core. For 1,5-bis(propylthio)-9,10-anthracenedione, the electron-donating nature of the propylthio groups is expected to lower the reduction potentials compared to the unsubstituted parent compound.

Molecular Conductance: Single-molecule conductance measurements and theoretical calculations on related molecular wires have shown that the connectivity of the molecule to the electrodes, which is dictated by the substituent positions, is a critical determinant of conductance. For a molecule like 9,10-anthracenedione, 1,5-bis(propylthio)-, if the propylthio groups were to act as anchoring points to electrodes, their positions would define the primary charge transport pathway through the molecule. The symmetry of the 1,5-substitution is expected to lead to distinct conductance characteristics compared to, for example, a 1,8- or 2,6-disubstituted analogue.

The following table provides a comparative overview of the expected influence of different substituent positions on the redox and conductance properties of bis(propylthio)anthracenedione isomers.

| Isomer | Expected Impact on Reduction Potential (vs. Unsubstituted) | Expected Relative Molecular Conductance |

| 1,5- | Significant lowering | Dependent on electrode anchoring |

| 1,8- | Significant lowering | Potentially different due to strain |

| 2,6- | Moderate lowering | Lower due to weaker coupling to the core |

| 1,4- | Significant lowering | Potentially higher due to linear conjugation |

Rational Design Principles for Modulating 9,10-Anthracenedione, 1,5-bis(propylthio)- Functionality

The targeted modification of the 9,10-anthracenedione, 1,5-bis(propylthio)- scaffold can be achieved by applying rational design principles to tune its properties for specific applications.

Key Design Principles:

Tuning Redox Properties: The redox potentials can be systematically adjusted by introducing additional electron-withdrawing or electron-donating groups onto the anthraquinone core. For example, the co-substitution with electron-withdrawing groups like halogens or cyano groups would increase the reduction potentials, making the compound a better electron acceptor. Conversely, adding further electron-donating groups would lower the reduction potentials.

Modifying Electronic and Optical Properties: The HOMO-LUMO gap, and thus the absorption and emission properties, can be engineered by extending the π-conjugated system. This can be achieved by fusing aromatic rings to the anthraquinone backbone or by introducing unsaturated moieties on the propylthio side chains.

Enhancing Molecular Conductance: To optimize the molecule for applications in molecular electronics, the design should focus on creating efficient charge transport pathways. This involves selecting appropriate anchoring groups to connect to electrodes and ensuring strong electronic coupling between the anchors and the anthraquinone core. Modification of the propyl group to include terminal functionalities like thiols or pyridines could facilitate direct connection to metal electrodes.

Controlling Intermolecular Interactions: For applications in organic electronics, controlling the solid-state packing is paramount. This can be achieved by modifying the length and branching of the alkyl chains, or by introducing groups that can participate in specific intermolecular interactions like hydrogen bonding or halogen bonding.

Synthesis and Evaluation of Related Anthracenedione Thioether Analogues

The synthesis of 9,10-anthracenedione, 1,5-bis(propylthio)- and its analogues typically involves the nucleophilic aromatic substitution of a dihaloanthracenedione with the corresponding thiol.

Synthetic Approach:

A common synthetic route starts from 1,5-dichloro- or 1,5-dibromo-9,10-anthracenedione. The reaction with propanethiol in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), yields the desired 1,5-bis(propylthio)-9,10-anthracenedione.

Evaluation of Analogues:

The evaluation of related anthracenedione thioether analogues, such as those with different alkyl or aryl thioether substituents, provides a broader understanding of the structure-property relationships.

Phenylthio Analogues: The synthesis and properties of 1,5-bis(phenylthio)-9,10-anthracenedione have been reported. The presence of the phenyl rings can lead to enhanced π-stacking interactions in the solid state and can also influence the electronic properties through their aromatic nature.

Varying Alkyl Chains: The synthesis of a series of analogues with varying alkyl chain lengths (e.g., methylthio, ethylthio, hexylthio) allows for a systematic study of the impact of chain length on solubility, thermal properties, and solid-state packing.

Positional Isomers: The synthesis of other positional isomers, such as 1,8- or 2,6-bis(propylthio)-9,10-anthracenedione, is crucial for a comprehensive understanding of how the substitution pattern affects the electronic and redox properties.

The characterization and evaluation of these analogues typically involve a suite of techniques including NMR spectroscopy, mass spectrometry, UV-Vis spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and single-crystal X-ray diffraction to fully elucidate their structural, electronic, and photophysical properties.

Future Research Directions and Emerging Opportunities for 9,10 Anthracenedione, 1,5 Bis Propylthio

Exploration of New Synthetic Pathways for Complex Derivatization and Functionalization

The next frontier in the chemistry of 9,10-Anthracenedione, 1,5-bis(propylthio)- involves the development of sophisticated synthetic methodologies to access a wider array of derivatives. Current syntheses often rely on nucleophilic substitution reactions on halogenated anthraquinone (B42736) precursors. Future research should focus on expanding the synthetic toolkit to enable precise control over the molecule's final structure and properties.

Key areas for exploration include:

Post-Functionalization of the Anthracenedione Core: Developing selective reactions that modify the aromatic backbone without disturbing the existing propylthio groups is a primary objective. This could involve late-stage C-H activation or regioselective halogenation followed by cross-coupling reactions, such as the Sonogashira or Suzuki couplings, which have been used on other anthraquinone systems. researchgate.net This would allow the introduction of a wide range of functional groups (e.g., alkynyl, aryl, or heterocyclic moieties) to tune the electronic and photophysical properties.

Modification of the Propylthio Side Chains: The propyl chains themselves are targets for derivatization. Research into the selective oxidation of the sulfur atoms to sulfoxides or sulfones could dramatically alter the compound's solubility and electronic character. Furthermore, introducing terminal functional groups onto the propyl chains (e.g., amines, carboxylic acids, or alcohols) prior to their attachment to the anthracenedione core would create valuable handles for conjugation to biomolecules, polymers, or surfaces.

Green Chemistry Approaches: Future synthetic strategies should prioritize sustainability. This includes exploring solvent-free "grindstone" methods, employing catalytic systems to reduce waste, and utilizing bio-based starting materials where feasible. researchgate.net The development of one-pot reaction sequences would also enhance efficiency and reduce purification steps.

A summary of potential synthetic strategies is presented below.

| Strategy | Target Modification | Potential Functional Groups | Anticipated Outcome |

| C-H Activation/Cross-Coupling | Anthracenedione Core | Aryl, Alkynyl, Heterocyclic | Tuned electronic properties, extended π-conjugation |

| Side-Chain Oxidation | Propylthio Sulfur | Sulfoxide (B87167), Sulfone | Altered solubility and electron-withdrawing character |

| Pre-functionalized Thiol | Propylthio Chain | Amines, Carboxylic Acids | Anchoring points for conjugation |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Dynamics

Anthracene (B1667546) derivatives are well-known for their fluorescent properties. The development of 9,10-Anthracenedione, 1,5-bis(propylthio)- and its derivatives as advanced spectroscopic probes represents a significant opportunity. The fluorescence of the anthracene core is often quenched by the quinone groups, but this can be modulated by chemical or physical stimuli, making it an excellent candidate for "turn-on" fluorescent sensors. researchgate.net

Future research in this area should focus on:

Designing Fluorogenic Probes: By attaching specific reactive moieties to the anthracenedione scaffold, probes can be designed to exhibit low fluorescence until they react with a target analyte. researchgate.net For instance, a probe could be engineered to monitor metal complexation or specific enzymatic reactions in real-time. rsc.org

Time-Resolved Spectroscopy: Investigating the excited-state dynamics of these molecules using techniques like time-dependent density functional theory (TD-DFT) and ultrafast laser spectroscopy can provide deep insights into their photophysical behavior. researchgate.net Understanding the mechanisms of fluorescence quenching and enhancement is crucial for designing more sensitive and selective probes.

In Situ Reaction Monitoring: The unique spectroscopic signature of the anthracenedione core could be leveraged to monitor the progress of chemical reactions. Changes in absorption or emission spectra upon conversion of reactants to products would allow for real-time kinetic analysis without the need for intrusive sampling.

Development of Hybrid Materials Incorporating 9,10-Anthracenedione, 1,5-bis(propylthio)- for Enhanced Performance

Integrating 9,10-Anthracenedione, 1,5-bis(propylthio)- into larger material architectures could lead to hybrid systems with synergistic properties. The compound's electrochemical activity and aromatic nature make it an attractive building block for advanced functional materials.

Promising avenues for research include:

Conductive Polymers and Metal-Organic Frameworks (MOFs): Incorporating the molecule as a pendant group or a monomer in polymerization reactions could yield electroactive polymers with tailored redox potentials. Similarly, its use as an organic linker in the synthesis of MOFs could create materials with unique porous structures and built-in electrochemical or photophysical functionality.

Polymer Composites: Dispersing 9,10-Anthracenedione, 1,5-bis(propylthio)- into polymer matrices could enhance the thermal stability or confer new optical properties to the host material. mdpi.com Research has shown that anthraquinone derivatives can act as colorants and potentially as aging indicators in intelligent packaging materials. mdpi.com

Self-Assembled Monolayers: The thioether linkages provide a natural affinity for metal surfaces, particularly gold. Studying the self-assembly of this molecule on surfaces could lead to the development of chemically modified electrodes for sensing applications or as components in molecular electronics. rsc.org

Role of 9,10-Anthracenedione, 1,5-bis(propylthio)- in Emerging Energy Technologies